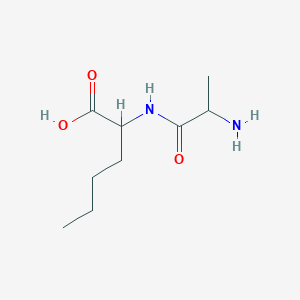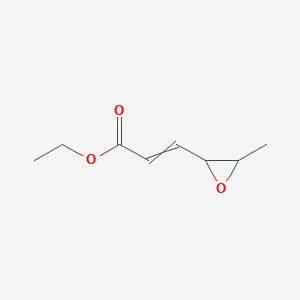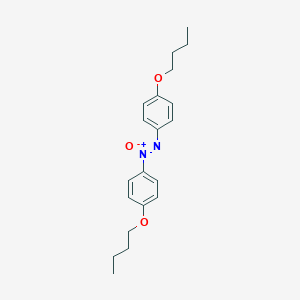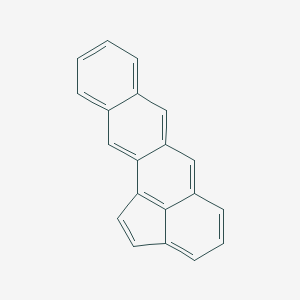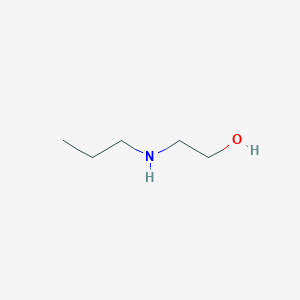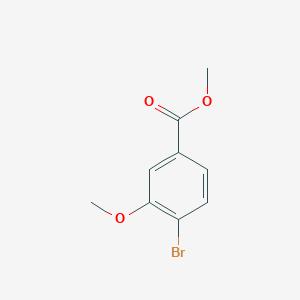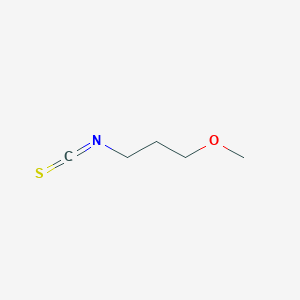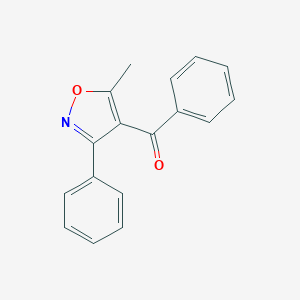
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone, commonly known as MPA, is a chemical compound that has been extensively studied for its various applications in scientific research. MPA belongs to the class of isoxazole derivatives and is widely used as a research tool in the field of neuroscience and pharmacology.
Mecanismo De Acción
MPA acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. MPA enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory effect of GABA on neuronal activity. This leads to a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
MPA has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant properties and can induce sleep in mice. MPA has been shown to increase the duration of the open state of the GABA-A receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPA is its high potency and selectivity for GABA-A receptors. It has a low toxicity and is well-tolerated in animal models. MPA is also readily available and can be synthesized in large quantities. However, one of the limitations of MPA is that it has a short half-life and is rapidly metabolized in vivo. This can limit its use in certain experiments, and alternative compounds may be more suitable.
Direcciones Futuras
There are several future directions for the research of MPA. One area of interest is the development of novel compounds that target GABA receptors with higher potency and selectivity. Another area of interest is the study of the role of GABA receptors in various neurological disorders, and the potential for GABA receptor modulators as therapeutic agents. Additionally, the development of new methods for synthesizing MPA and related compounds could lead to improved efficiency and yield.
Métodos De Síntesis
The synthesis of MPA involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride in the presence of a base. The reaction results in the formation of (5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone, which is then purified using column chromatography. The yield of MPA is generally high, and the purity can be increased by further purification techniques.
Aplicaciones Científicas De Investigación
MPA has been extensively used as a research tool in the field of neuroscience and pharmacology. It is commonly used to study the function of GABA receptors and their role in various neurological disorders such as anxiety, depression, and epilepsy. MPA has also been used to study the effects of drugs that target GABA receptors, such as benzodiazepines and barbiturates.
Propiedades
Número CAS |
14677-93-1 |
|---|---|
Nombre del producto |
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone |
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO2/c1-12-15(17(19)14-10-6-3-7-11-14)16(18-20-12)13-8-4-2-5-9-13/h2-11H,1H3 |
Clave InChI |
VOHIVHYGFMOJFG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Otros números CAS |
14677-93-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



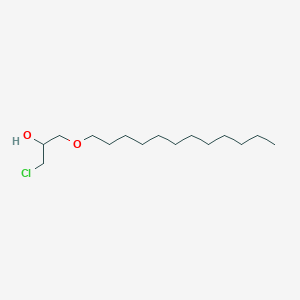
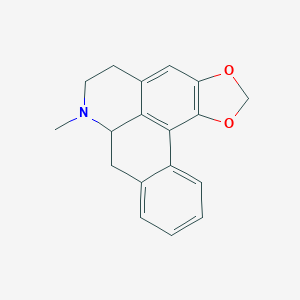
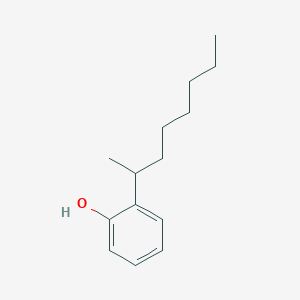
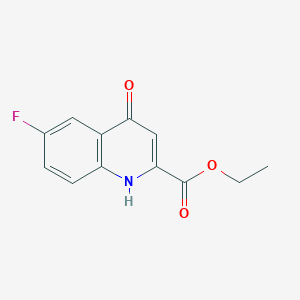
![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
